2,3-Dichloro-5,6-dimethylpyrazine chemical properties
2,3-Dichloro-5,6-dimethylpyrazine chemical properties
An In-depth Technical Guide to 2,3-Dichloro-5,6-dimethylpyrazine: Properties, Synthesis, and Applications in Drug Discovery
Authored by a Senior Application Scientist
This guide provides an in-depth technical overview of 2,3-dichloro-5,6-dimethylpyrazine, a key heterocyclic building block for researchers, medicinal chemists, and drug development professionals. We will move beyond a simple recitation of facts to explore the underlying chemical principles that govern its synthesis, reactivity, and utility as a scaffold in modern pharmaceutical research.
The Pyrazine Scaffold: A Privileged Motif in Medicinal Chemistry
The pyrazine ring system, a six-membered aromatic heterocycle with two nitrogen atoms at the 1 and 4 positions, is a cornerstone of medicinal chemistry.[1][2] Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it a "privileged scaffold" found in numerous FDA-approved therapeutics.[2] Molecules incorporating the pyrazine core have demonstrated a vast range of biological activities, including anticancer, antiviral, and antimicrobial effects.[2][3]
The strategic functionalization of the pyrazine ring is paramount to modulating a compound's pharmacological profile. Halogenated pyrazines, such as 2,3-dichloro-5,6-dimethylpyrazine, are particularly valuable as they serve as versatile intermediates. The chloro-substituents act as reactive handles, enabling the introduction of diverse functional groups through well-established synthetic methodologies, thereby allowing for the systematic exploration of chemical space in drug discovery campaigns.[4]
Core Physicochemical and Computational Properties
2,3-Dichloro-5,6-dimethylpyrazine (CAS No. 32493-79-1) is a solid organic compound whose utility is underpinned by its specific physicochemical characteristics.[5][6] A summary of its key properties is presented in Table 1.
Table 1: Physicochemical and Computational Data for 2,3-Dichloro-5,6-dimethylpyrazine
| Property | Value | Source |
| Identifier | ||
| CAS Number | 32493-79-1 | [5][6] |
| Molecular Formula | C₆H₆Cl₂N₂ | [5] |
| Molecular Weight | 177.03 g/mol | [5] |
| SMILES | CC1=NC(=C(Cl)N=C1C)Cl | [5] |
| Physical Data | ||
| Purity | Typically ≥95-98% | [5][7] |
| Storage Temperature | 4°C, in a cool, dry place | [5][8] |
| Computational Data | ||
| Topological Polar Surface Area (TPSA) | 25.78 Ų | [5] |
| logP (Calculated) | 2.40 | [5] |
| Hydrogen Bond Acceptors | 2 | [5] |
| Hydrogen Bond Donors | 0 | [5] |
| Rotatable Bonds | 0 | [5] |
Synthesis and Purification: A Representative Protocol
While multiple synthetic routes to dichloropyrazines exist, a common and reliable strategy involves the direct chlorination of a suitable pyrazine precursor. The following protocol is a representative example adapted from established methodologies for pyrazine chlorination.
Causality in Synthesis: The choice of a potent chlorinating agent like phosphorus oxychloride (POCl₃) is critical. The reaction mechanism involves the activation of the pyrazine ring, making it susceptible to nucleophilic attack by chloride ions. The methyl groups on the ring are electron-donating, which can influence the regioselectivity and reactivity of the chlorination process.
Experimental Protocol: Synthesis of 2,3-Dichloro-5,6-dimethylpyrazine
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a magnetic stirrer, add 2,3-dimethylpyrazine-5,6-dione (1.0 eq).
-
Addition of Reagent: Carefully add phosphorus oxychloride (POCl₃, 5.0-10.0 eq) to the flask under a nitrogen atmosphere. Rationale: A large excess of POCl₃ is often used to serve as both the chlorinating agent and the solvent, driving the reaction to completion.
-
Heating: Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching: After cooling to room temperature, slowly and carefully pour the reaction mixture onto crushed ice in a well-ventilated fume hood. Rationale: This step quenches the excess reactive POCl₃ in a controlled manner.
-
Neutralization & Extraction: Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~7-8. Extract the aqueous layer three times with a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to afford the pure 2,3-dichloro-5,6-dimethylpyrazine.
Caption: A representative workflow for the synthesis of 2,3-dichloro-5,6-dimethylpyrazine.
Spectroscopic and Analytical Characterization
Unambiguous characterization of the final compound is essential. Spectroscopic data provides the structural confirmation required for any subsequent research.[9][10]
Table 2: Expected Spectroscopic Data for 2,3-Dichloro-5,6-dimethylpyrazine
| Technique | Data Interpretation |
| ¹H NMR | A single sharp singlet is expected in the region of δ 2.3-2.7 ppm, corresponding to the six equivalent protons of the two methyl groups (CH₃). The exact chemical shift can vary depending on the deuterated solvent used.[11] |
| ¹³C NMR | Three distinct signals are expected: one for the methyl carbons (CH₃), one for the chlorinated carbons (C-Cl), and one for the methyl-substituted ring carbons (C-CH₃). |
| Mass Spec (MS) | The mass spectrum will show a characteristic molecular ion peak (M⁺) cluster. Due to the presence of two chlorine atoms, an isotopic pattern of approximately 9:6:1 for the M, M+2, and M+4 peaks, respectively, is expected, confirming the presence of two chlorine atoms. |
| HPLC/LC-MS | Provides purity assessment and confirms the molecular weight of the compound.[12] |
Chemical Reactivity and Derivatization Potential
The synthetic power of 2,3-dichloro-5,6-dimethylpyrazine lies in the differential reactivity of its two chlorine atoms, which serve as versatile leaving groups for various substitution and cross-coupling reactions.
Nucleophilic Aromatic Substitution (SₙAr)
The electron-withdrawing nature of the pyrazine nitrogens makes the ring electron-deficient and thus highly susceptible to nucleophilic attack.[13] This allows for the displacement of the chloro groups by a wide range of nucleophiles, including amines, alcohols, and thiols. By controlling the stoichiometry and reaction conditions, it is often possible to achieve selective mono-substitution or proceed to di-substitution.[4]
Palladium-Catalyzed Cross-Coupling Reactions
Modern synthetic chemistry relies heavily on palladium-catalyzed cross-coupling reactions, and dichloropyrazines are excellent substrates for these transformations.[4]
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters introduces new aryl or heteroaryl groups, creating C-C bonds. This is a foundational method for building complex molecular architectures.[4]
-
Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds by coupling with a wide variety of primary and secondary amines.
-
Sonogashira Coupling: Enables the introduction of alkyne functionalities through C-C bond formation with terminal alkynes.
Caption: Key reaction pathways for the functionalization of 2,3-dichloro-5,6-dimethylpyrazine.
Safety, Handling, and Storage
As with any laboratory chemical, proper handling of 2,3-dichloro-5,6-dimethylpyrazine is crucial. The compound should be handled by technically qualified individuals in a well-ventilated area.[7]
Table 3: GHS Safety Information
| Category | Information | Source |
| Pictograms | Warning | [7] |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [7] |
| Precautionary Statements | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [7][8] |
| Storage | Store in a cool place. Keep container tightly closed in a dry and well-ventilated place. | [8] |
| First Aid | In case of contact, consult a physician and show this safety data sheet. If inhaled, move person into fresh air. If swallowed, rinse mouth with water. | [8] |
Conclusion
2,3-Dichloro-5,6-dimethylpyrazine is more than just a chemical intermediate; it is an enabling tool for innovation in drug discovery. Its well-defined physicochemical properties, coupled with its versatile reactivity, provide medicinal chemists with a reliable and adaptable platform for synthesizing novel compounds. Understanding the principles behind its synthesis and reactivity allows researchers to strategically design and execute synthetic campaigns aimed at developing the next generation of pyrazine-based therapeutics.
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